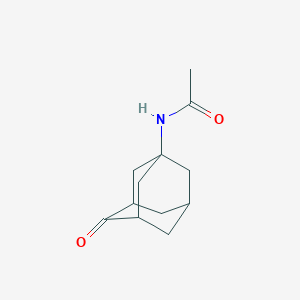

N-(4-oxo-1-adamantyl)acetamide

Description

Significance of Adamantane (B196018) Derivatives as Pharmacophores in Drug Discovery and Chemical Biology

In medicinal chemistry, a pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a molecule's biological activity. The adamantane cage is a highly valued pharmacophore due to its distinct structural and physicochemical properties. publish.csiro.aunih.gov Its bulky, rigid, and highly lipophilic nature allows it to serve as a molecular anchor, binding to specific targets within the body. publish.csiro.aunih.gov The incorporation of an adamantane moiety into a drug's structure can significantly enhance its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov

The three-dimensional framework of adamantane facilitates the precise spatial positioning of substituents, enabling a more effective exploration of drug targets and improving both the potency and selectivity of a compound. publish.csiro.aupublish.csiro.au This strategy of using adamantane to replace other groups, like phenyl rings, has become a promising approach to escape the "flat land" of traditional drug design, introducing valuable three-dimensionality. publish.csiro.aupublish.csiro.au This has led to the development of several clinically used drugs for a range of conditions. publish.csiro.auresearchgate.net

One such derivative is N-(4-oxo-1-adamantyl)acetamide . This compound features an acetamide (B32628) group and a ketone group attached to the rigid adamantane scaffold. Research has explored its use in the development of diagnostic tools, specifically for creating antibodies for assays related to cancer detection. nserc-crsng.gc.canserc-crsng.gc.ca

| Property | Value |

|---|---|

| CAS Number | 16790-59-3 |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

Evolution of Research Interest in Adamantane-Based Compounds

Interest in adamantane has grown steadily since its discovery, evolving from a chemical curiosity to a cornerstone of medicinal and materials chemistry. The timeline below highlights key milestones in this progression. This journey from theoretical postulation to widespread application underscores the compound's enduring scientific importance. researchgate.netrsc.orgpensoft.net

| Year | Milestone | Significance |

|---|---|---|

| 1924 | Existence of "decaterpene" (adamantane) is suggested by H. Decker. wikipedia.org | The first theoretical conception of the adamantane structure. |

| 1933 | Isolated from Hodonín petroleum by S. Landa. worldscientific.compublish.csiro.au | First physical proof of adamantane's existence in nature. |

| 1941 | First chemical synthesis by V. Prelog. wikipedia.orgpublish.csiro.au | Demonstrated that adamantane could be created in a laboratory, though inefficiently. |

| 1957 | A more practical synthesis is reported by P. von R. Schleyer. publish.csiro.au | Made adamantane and its derivatives more accessible for widespread research. |

| 1963 | The antiviral activity of amantadine (B194251) is identified. publish.csiro.au | The first major pharmaceutical breakthrough for an adamantane-based compound. nih.gov |

| 2000s-Present | Expanding applications in nanotechnology, polymers, and advanced drug discovery. rsc.orgpensoft.net | Recognition of adamantane as a versatile building block in diverse high-tech fields. |

Structural Framework of Adamantane as a Basis for Diverse Applications

The systematic IUPAC name for adamantane is tricyclo[3.3.1.1³⁷]decane, which describes its structure as three fused cyclohexane (B81311) rings in a chair conformation. wikipedia.org This arrangement results in a highly symmetrical (Td symmetry), cage-like molecule that is virtually free of ring strain, making it exceptionally stable. wikipedia.orgworldscientific.com The carbon-carbon bond lengths are nearly identical to those found in diamond. wikipedia.org

This rigid and well-defined structure is the foundation of adamantane's utility. nih.gov Unlike flexible molecules, the adamantane scaffold does not readily deform, allowing any attached functional groups to be held in precise and predictable orientations. This property is invaluable in drug design, where the specific geometry of a molecule determines its ability to interact with biological receptors. publish.csiro.aupublish.csiro.au

Beyond medicine, the stable, cage-like framework of adamantane makes it an ideal molecular building block for nanotechnology and materials science. wikipedia.orgpensoft.net It has been used to create polymers with enhanced thermal stability and in the self-assembly of molecular crystals. wikipedia.orgpensoft.net The structure of this compound, with its functionalized bridgehead position, is a prime example of how the core adamantane framework can be chemically modified to create compounds for specific and advanced applications.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-oxo-1-adamantyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-7(14)13-12-4-8-2-9(5-12)11(15)10(3-8)6-12/h8-10H,2-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNADEDKIQXROFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)C(=O)C(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80416802 | |

| Record name | N-(4-oxo-1-adamantyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16790-59-3 | |

| Record name | N-(4-oxo-1-adamantyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 4 Oxo 1 Adamantyl Acetamide and Its Analogues

Strategies for the Construction of the Adamantane (B196018) Framework with Integrated Acylamide Moieties

The synthesis of N-(4-oxo-1-adamantyl)acetamide and its analogues can be approached through various strategic disconnections. A primary strategy involves the initial formation of a functionalized adamantane core, followed by the introduction of the acetamide (B32628) group. Key methodologies for achieving this transformation are detailed below.

Ritter Reaction Pathways and Catalytic Systems

The Ritter reaction is a powerful and widely utilized method for the synthesis of N-alkyl amides from nitriles and a source of carbocations, such as alcohols or alkenes, under strong acidic conditions. mdpi.comwikipedia.org For the synthesis of this compound, a plausible and efficient route involves the Ritter reaction of a suitable 1-hydroxy-4-oxoadamantane precursor with acetonitrile (B52724).

The reaction proceeds via the in situ generation of a stable tertiary adamantyl carbocation at the C-1 position, which is then trapped by the nitrogen atom of acetonitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate furnishes the desired N-acetyl group at the bridgehead position.

Precursor Synthesis: The key precursor, 1-hydroxyadamantan-4-one, can be synthesized from adamantane through a multi-step process involving initial oxidation to adamantan-2-one, followed by bromination to 1-bromoadamantan-4-one and subsequent hydrolysis. tandfonline.com An improved one-step synthesis of 1-bromo-4-adamantanone from 2-adamantanone using bromine and aluminum bromide has also been reported, offering a more direct route to this intermediate. tandfonline.com

Catalytic Systems: While traditionally carried out with stoichiometric amounts of strong acids like sulfuric acid, recent advancements have focused on the development of more efficient and reusable catalytic systems. Various Lewis and Brønsted acids have been explored to catalyze the Ritter reaction with adamantyl alcohols. For instance, manganese compounds and complexes such as MnCl2, MnBr2, and Mn(acac)2 have been shown to effectively catalyze the Ritter reaction of 1-hydroxyadamantane with various nitriles in an aqueous environment, providing high yields of the corresponding amides. mdpi.com Copper(II) bromide has also been demonstrated as an effective catalyst for the Ritter reaction of secondary alcohols, including adamantan-2-ol, with acetonitrile, affording the corresponding amides in excellent yields. sciforum.net

| Precursor | Nitrile | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1-Hydroxyadamantane | Acetonitrile | MnBr2, H2O, 130°C | N-(1-Adamantyl)acetamide | 94 | mdpi.com |

| 1-Bromoadamantane | Acetonitrile | Mn2(CO)10, H2O, 130°C | N-(1-Adamantyl)acetamide | 92 | mdpi.com |

| Adamantan-2-ol | Acetonitrile | CuBr2, 100°C | N-(2-Adamantyl)acetamide | 85 | sciforum.net |

Directed C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful strategy for the atom-economical synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. nih.gov In the context of this compound synthesis, this approach could theoretically allow for the direct introduction of an acetamido group at the tertiary C-H bond of adamantan-4-one.

While direct C-H amidation of unactivated sp3 carbons is challenging, significant progress has been made using transition metal catalysis. Dirhodium catalysts, for example, have been developed for selective C-H functionalization reactions on the adamantane scaffold. emory.edu Palladium-catalyzed C-H activation has also been explored for the amination of aliphatic amines. beilstein-journals.org

A hypothetical route to this compound via directed C-H functionalization would involve the reaction of adamantan-4-one with an aminating agent in the presence of a suitable catalyst. The directing group, which could be the ketone functionality itself or a temporarily installed group, would guide the catalyst to the desired C-1 position for amidation.

Catalytic Systems for Adamantane C-H Functionalization:

| Substrate | Reagent | Catalyst | Product | Yield (%) | Reference |

| Adamantane | N-Boc-memantine | Ir-1/Q-1 | Alkylated Adamantane | 74 | chemrxiv.org |

| Adamantane | Ethyl Acrylate | Ir-2/Q-3 | Adamantyl Propionate | 57 | chemrxiv.org |

While direct C-H amidation at the bridgehead of adamantan-4-one to install an acetamide group in one step is still an area of active research, the existing methodologies for C-H functionalization of the adamantane core provide a strong foundation for the development of such a process.

One-Pot Cyclocondensation Methods for Complex Derivatives

One-pot multi-component reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of complex derivatives of this compound, one-pot strategies that construct the adamantane framework and introduce the necessary functionalities in a single synthetic operation are highly desirable.

While a direct one-pot synthesis of the target molecule from simple precursors is not yet established, related one-pot syntheses of functionalized adamantanes have been reported. For example, polycarboxylic acids of the adamantane type have been prepared in a one-pot procedure involving the Koch-Haaf and Bott reactions starting from 1-hydroxyadamantane derivatives. samgtu.ruresearchgate.net These methods demonstrate the feasibility of constructing complex adamantane structures in a single pot.

A potential one-pot approach for a derivative could involve the reaction of a suitably substituted bicyclic precursor that, under the reaction conditions, undergoes a cyclization to form the adamantane core while simultaneously incorporating or allowing for the subsequent introduction of the 4-oxo and 1-acetamido functionalities.

Precursor Design and Reactant Optimization in Synthetic Routes

The efficient synthesis of this compound is highly dependent on the strategic design of precursors and the optimization of reaction conditions.

Precursor Design:

1-Functionalized-4-oxoadamantanes: The most direct precursors are adamantanes functionalized at the 1-position with a group that can be readily converted to an acetamide.

1-Hydroxyadamantan-4-one: This is an ideal precursor for the Ritter reaction. Its synthesis from adamantanone is a key step. tandfonline.com

1-Bromoadamantan-4-one: Also a suitable precursor for the Ritter reaction, often generated from the corresponding alcohol or directly from adamantanone. tandfonline.comgoogle.comchemicalbook.comgoogle.com

1-Aminoadamantan-4-one: This precursor would require a straightforward acetylation step to yield the final product. Its synthesis would likely involve the reduction of an oxime or a related nitrogen-containing derivative at the 4-position of a 1-aminoadamantane precursor.

Adamantan-4-one: As a readily available starting material, strategies that directly functionalize the C-1 position of this ketone are highly sought after.

Reactant and Condition Optimization:

Ritter Reaction: Optimization of the Ritter reaction involves screening of acid catalysts (both Brønsted and Lewis acids), solvents, temperature, and reaction time to maximize the yield and minimize side products. The use of catalytic systems over stoichiometric reagents is a key aspect of modern optimization. mdpi.com

C-H Functionalization: The choice of catalyst, directing group (if any), oxidant, and solvent are critical variables that need to be optimized to achieve high selectivity and yield for the desired C-H amidation. chemrxiv.org

Solvent Selection: The choice of solvent can significantly impact reaction outcomes. For instance, in C-H functionalization reactions, solvents like hexafluoroisopropanol (HFIP) have been shown to promote reactivity. uni-giessen.de

Biocatalytic Approaches to Adamantyl Amide Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions, often in aqueous media, and can exhibit high chemo-, regio-, and stereoselectivity.

For the synthesis of adamantyl amides, several biocatalytic approaches can be envisioned:

Transaminases for Amination: Transaminases are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. A biocatalytic route to 1-aminoadamantan-4-one, a direct precursor to the target molecule, could involve the transamination of adamantan-4-one using a suitable transaminase and an amine donor. Recent research has focused on the use of near-stoichiometric amounts of inexpensive amine donors, making the process more economically viable. uni-giessen.de

Lipases for Amidation: Lipases are commonly used for the synthesis of amides from carboxylic acids and amines. While they are more traditionally used for the acylation of amines, they could potentially be employed in the final acetylation step of 1-aminoadamantan-4-one. Optimization of lipase-catalyzed amidation often involves adjusting the temperature, enzyme loading, and substrate molar ratios to achieve high yields and selectivity. nih.gov

Engineered Amide Synthetases: Recent advances in enzyme engineering have led to the development of novel amide synthetases. These enzymes can directly couple carboxylic acids and amines in an ATP-dependent manner, offering a highly efficient and selective method for amide bond formation. nih.gov Such an enzyme could potentially be engineered to accept 1-aminoadamantan-4-one and acetic acid as substrates.

Green Chemistry Principles in the Synthesis of Adamantane-Containing Compounds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of these principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. C-H functionalization and one-pot syntheses are examples of strategies that can improve atom economy.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. The development of catalytic Ritter reactions and C-H functionalization methods aligns with this principle. mdpi.comnih.govresearchgate.net

Use of Safer Solvents and Auxiliaries: The selection of solvents should prioritize those with low toxicity and environmental impact. The use of water as a solvent in some manganese-catalyzed Ritter reactions is a prime example of a greener approach. mdpi.com

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. The development of catalysts that can operate under milder conditions contributes to energy efficiency.

Green Chemistry Metrics: The "greenness" of a synthetic route can be quantified using various metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and the E-Factor (Environmental Factor), which measures the amount of waste produced per unit of product. nih.govnih.govmdpi.comresearchgate.netwiley-vch.de

| Metric | Description | Goal |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |

| Reaction Mass Efficiency | (Mass of isolated product / Total mass of reactants) x 100% | Maximize |

| E-Factor | Total waste (kg) / Mass of product (kg) | Minimize |

By applying these principles and metrics, chemists can develop more sustainable and environmentally friendly methods for the synthesis of this compound and its analogues.

Stereoselective Synthesis of Chiral Adamantane Derivatives

The rigid tricyclic structure of adamantane has made it a valuable scaffold in medicinal chemistry and materials science. The introduction of chirality into the adamantane framework opens up new avenues for the development of novel therapeutic agents and chiral materials. While this compound itself is achiral, the stereoselective synthesis of its chiral analogues, particularly those with stereocenters at or near the C4 position, is a topic of significant interest. Methodologies for achieving such syntheses primarily revolve around two key strategies: the asymmetric reduction of a prochiral ketone and the use of chiral auxiliaries to direct diastereoselective reactions.

A prominent approach to introduce chirality at the C4 position involves the enantioselective reduction of the carbonyl group in 4-oxoadamantane derivatives. This transformation yields chiral 4-hydroxyadamantane compounds, which can then be further functionalized. Various chiral catalysts and reagents have been developed for the asymmetric reduction of ketones, and these can be applied to adamantyl substrates.

One common method is the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, in combination with a stoichiometric reducing agent like borane. wikipedia.orgmdpi.com This method has proven effective for the enantioselective reduction of a wide range of ketones. wikipedia.orgmdpi.com The predictable stereochemical outcome is governed by the transition state geometry, where the ketone coordinates to the boron atom in a sterically favored orientation, leading to hydride delivery to one specific face of the carbonyl.

Transition metal-catalyzed asymmetric transfer hydrogenation is another powerful technique. wikipedia.org Chiral ruthenium (II) and rhodium (I) complexes, often featuring chelating diphosphine or diamine ligands, are effective catalysts for the reduction of ketones using hydrogen donors like isopropanol or formic acid. wikipedia.org The enantioselectivity of these reactions is dictated by the chiral environment created by the ligands around the metal center.

The following table summarizes representative catalytic systems for the asymmetric reduction of prochiral ketones, which could be adapted for the synthesis of chiral 4-hydroxyadamantane derivatives.

| Catalyst System | Reducing Agent | Key Features |

|---|---|---|

| Corey-Bakshi-Shibata (CBS) Catalyst (Oxazaborolidine) | Borane (BH₃) or Catecholborane | Predictable stereochemistry, high enantioselectivities for a broad range of ketones. wikipedia.orgmdpi.com |

| Chiral Ru(II) or Rh(I) Complexes (e.g., with BINAP or chiral diamines) | Isopropanol or Formic Acid (Transfer Hydrogenation) | High catalytic efficiency and enantioselectivity, particularly for aryl ketones. wikipedia.org |

Another viable strategy for stereoselective synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the adamantane scaffold to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed. For instance, a chiral auxiliary could be attached at a position remote from the reaction center to induce facial selectivity in reactions such as additions to a double bond or the carbonyl group. While less direct for creating a stereocenter at C4 of this compound, this approach is valuable for the synthesis of more complex chiral adamantane derivatives. rsc.orgnih.gov

For example, a study on the stereoselective synthesis of novel adamantane derivatives with potential antiviral activity utilized an approach where a chiral center was introduced on a piperidinone ring attached to the adamantane core. rsc.orgnih.gov This was achieved through a series of reactions including the use of N-Boc-homoallylamines derived from adamantane. rsc.org

Furthermore, domino reactions catalyzed by chiral organocatalysts have emerged as a powerful tool for the rapid construction of complex chiral molecules from simple starting materials. A notable example is the diphenylprolinol silyl ether-mediated domino reaction for the synthesis of topologically unique chiral noradamantanes with excellent enantioselectivity. nih.gov Although this specific example leads to a different cage structure, the principle of using chiral organocatalysts to initiate a cascade of stereoselective bond-forming events could potentially be adapted to functionalize the adamantane skeleton in a stereocontrolled manner.

The synthesis of enantiomerically pure 1,2-disubstituted adamantane derivatives has also been explored. mdpi.com These compounds are inherently chiral and can serve as building blocks for more complex structures. Methodologies for their preparation often involve the construction of the adamantane framework from chiral precursors or the resolution of racemic mixtures. mdpi.com

Sophisticated Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of N-(4-oxo-1-adamantyl)acetamide. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the assignment of every atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the various protons in the adamantane (B196018) cage, the acetamide (B32628) group, and the amide proton. The integration of these signals confirms the number of protons in each unique environment. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the ketone and amide functionalities.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a definitive count of the unique carbon atoms in the molecule. The presence of the ketone and amide carbonyl carbons is readily identified by their characteristic downfield chemical shifts. The signals for the adamantane cage carbons are resolved, and their specific assignments can be made with the aid of two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which reveal proton-carbon and long-range proton-carbon correlations, respectively.

Interactive Data Table: NMR Spectroscopic Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 7.35 (s, 1H) | NH | 216.5 | C=O (ketone) |

| 2.58 (s, 2H) | CH₂ | 169.2 | C=O (amide) |

| 2.27 (s, 2H) | CH₂ | 57.5 | C |

| 2.18 – 2.13 (m, 2H) | CH₂ | 50.8 | CH |

| 2.08 – 2.03 (m, 4H) | CH₂ | 47.0 | CH₂ |

| 1.95 (s, 3H) | CH₃ | 38.3 | CH₂ |

| 23.9 | CH₃ |

Advanced Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound prominently displays characteristic absorption bands that confirm the presence of the key functional groups:

N-H Stretch: A distinct absorption band is observed in the region of 3436 cm⁻¹, which is characteristic of the N-H stretching vibration of the secondary amide.

C=O Stretches: Two strong absorption bands are present in the carbonyl region. The band at approximately 1718 cm⁻¹ is assigned to the stretching vibration of the ketone C=O bond. The band at a lower frequency, around 1668 cm⁻¹, corresponds to the amide C=O stretch (Amide I band). The position of the amide carbonyl absorption is influenced by hydrogen bonding.

N-H Bend: The N-H bending vibration (Amide II band) is typically observed around 1541 cm⁻¹.

C-H Stretches: The adamantane cage gives rise to multiple C-H stretching vibrations in the region of 2800-3000 cm⁻¹.

Interactive Data Table: Infrared (IR) Spectroscopic Data for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3436 | N-H stretch | Amide |

| 2928, 2859 | C-H stretch | Adamantane CH₂ |

| 1718 | C=O stretch | Ketone |

| 1668 | C=O stretch (Amide I) | Amide |

| 1541 | N-H bend (Amide II) | Amide |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. In a typical electron ionization (EI) mass spectrum, the molecule is ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Molecular Ion Peak: The molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (C₁₂H₁₇NO₂), which is 207.27 g/mol . The presence of this peak confirms the molecular formula.

Fragmentation Pattern: The fragmentation of this compound is expected to proceed through characteristic pathways for amides and ketones. Key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the ketone and amide groups.

Loss of the acetamide side chain to generate a stable adamantyl cation.

McLafferty rearrangement , if sterically feasible, though less common in rigid cage systems.

While specific experimental mass spectrometry data for this compound is not widely published, the expected fragmentation would provide valuable structural confirmation.

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Supramolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs in the crystal lattice.

Although a specific crystal structure for this compound is not publicly available, analysis of related adamantane derivatives suggests that the adamantane cage would adopt its characteristic rigid, strain-free chair conformation. The acetamide substituent would be positioned at one of the bridgehead carbons.

Furthermore, X-ray diffraction would elucidate the supramolecular interactions, such as hydrogen bonding, that govern the crystal packing. It is expected that the amide N-H group would act as a hydrogen bond donor, and the ketone and amide carbonyl oxygens would act as hydrogen bond acceptors, leading to the formation of extended networks in the solid state.

Application of Combined Spectroscopic Techniques for Comprehensive Structural Proof

The unequivocal structural elucidation of this compound is achieved through the synergistic application of the aforementioned spectroscopic techniques.

NMR spectroscopy establishes the carbon-hydrogen framework and the connectivity of the atoms.

IR spectroscopy confirms the presence of the key ketone and amide functional groups.

Mass spectrometry verifies the molecular weight and provides corroborating evidence of the structure through its fragmentation pattern.

X-ray crystallography , when available, offers an unambiguous determination of the solid-state structure and intermolecular interactions.

Together, these methods provide a comprehensive and complementary dataset that leaves no ambiguity in the structural assignment of this compound.

Mechanistic Investigations of Chemical Reactivity and Transformation

Reaction Mechanism Elucidation for Key Synthetic Steps

The primary synthetic route to N-(4-oxo-1-adamantyl)acetamide involves the formation of the N-acyl group at a bridgehead position of an adamantane (B196018) precursor. The most pertinent and widely utilized method for this transformation is the Ritter reaction. wikipedia.orgchemistry-reaction.com This reaction is particularly well-suited for tertiary carbons, such as the bridgehead positions of the adamantane skeleton, due to the formation of a stable carbocation intermediate. wikipedia.orgorganic-chemistry.org

The synthesis of this compound would logically commence from a precursor such as 1-hydroxyadamantan-4-one. The generally accepted mechanism for the Ritter reaction in this context proceeds as follows:

Carbocation Formation: In the presence of a strong acid, typically sulfuric acid, the hydroxyl group at the C-1 position of 1-hydroxyadamantan-4-one is protonated. This is followed by the elimination of a water molecule to generate a highly stable tertiary adamantyl carbocation at the bridgehead position. The stability of this carbocation is a key driving force for the reaction. chemistry-reaction.comnrochemistry.com

Nucleophilic Attack by Nitrile: The lone pair of electrons on the nitrogen atom of acetonitrile (B52724) (the nitrile) then acts as a nucleophile, attacking the electrophilic carbocation. This step results in the formation of a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org

Hydrolysis: The reaction mixture is subsequently treated with water. The nitrilium ion is susceptible to hydrolysis; a water molecule attacks the carbon of the nitrilium ion, and after a series of proton transfers, the corresponding this compound is formed. wikipedia.orgnrochemistry.com

The presence of the keto group at the C-4 position is generally not expected to interfere with the Ritter reaction at the distant C-1 position, as the rigid adamantane framework prevents electronic communication between these two sites.

Intramolecular Rearrangements and Cyclizations of Adamantane Scaffolds

The rigid and thermodynamically stable adamantane core is generally resistant to skeletal rearrangements under typical reaction conditions. However, intramolecular reactions involving the functional groups are conceivable. For this compound, the proximity and orientation of the acetamido and keto groups could potentially lead to intramolecular cyclization or rearrangement under specific conditions, although such reactions are not extensively documented for this specific molecule.

One plausible, albeit hypothetical, intramolecular reaction could be a transannular cyclization. Under conditions that promote enolization of the ketone and activation of the amide, a Mannich-type reaction could potentially occur, leading to the formation of a new bond between the carbon alpha to the ketone and the amide nitrogen. This would result in a more complex polycyclic system. Such reactions are known in other bicyclic systems and could be explored for this adamantane derivative.

Furthermore, intramolecular rearrangements are a hallmark of adamantane chemistry, often proceeding through carbocation intermediates. nih.gov While the adamantane cage itself is stable, functional group migrations can occur. For instance, under strongly acidic conditions, protonation of the keto group followed by a Wagner-Meerwein-type rearrangement could theoretically occur, though this would likely require high energy due to the stability of the adamantane skeleton.

Kinetic Studies of this compound Transformations

The rate of the Ritter reaction, a key synthetic step, is largely dependent on the stability of the carbocation intermediate. organic-chemistry.org The adamantyl cation is highly stable, suggesting that its formation is relatively facile, leading to a favorable reaction rate.

For reactions involving the ketone at the C-4 position, the steric bulk of the adamantane cage would be a significant factor. Nucleophilic attack on the carbonyl carbon is likely to be slower than for an analogous acyclic ketone due to steric hindrance from the adamantane framework.

The table below summarizes the expected qualitative effects of structural features on the reaction rates of this compound.

| Reaction Type | Functional Group Involved | Expected Rate Determining Step | Factors Influencing Rate | Predicted Relative Rate |

| Ritter Synthesis | 1-hydroxyl | Carbocation formation | Stability of the adamantyl cation | Fast |

| Nucleophilic Addition | 4-keto | Nucleophilic attack | Steric hindrance from adamantane cage | Slow |

| Amide Hydrolysis | 1-acetamido | Nucleophilic attack on carbonyl | Steric hindrance | Slow |

Regio- and Stereoselectivity in Adamantyl-Substituted Amide Reactions

Regioselectivity: The functionalization of the adamantane core of this compound would exhibit high regioselectivity. The bridgehead positions (C-1, C-3, C-5, C-7) are tertiary carbons and are generally more reactive towards electrophilic substitution than the secondary methylene (B1212753) bridge carbons. d-nb.info With the C-1 position already occupied by the acetamido group, further electrophilic functionalization would likely occur at the other bridgehead positions (C-3, C-5, C-7). Reactions involving the ketone, such as enolate formation, would be regioselective for the alpha-carbons (C-2, C-5, C-8, C-9).

Stereoselectivity: The stereochemistry of reactions involving the 4-oxo group is of particular interest. Nucleophilic addition to the carbonyl group can, in principle, occur from two different faces. However, the adamantane skeleton is not planar, and the two faces of the carbonyl group are diastereotopic. The bulky nature of the adamantane cage can lead to a preference for attack from the less sterically hindered face. libretexts.orglibretexts.org

For this compound, the acetamido group at the C-1 position can influence the trajectory of an incoming nucleophile at the C-4 carbonyl. Attack from the face syn to the acetamido group would be more sterically encumbered than attack from the anti face. This would likely lead to a diastereomeric excess of the product resulting from anti-attack. The predictable stereochemical outcome of such reactions is a valuable feature of adamantane chemistry. srce.hr

The table below outlines the expected stereochemical outcomes for a generic nucleophilic addition to the carbonyl group of this compound.

| Approach of Nucleophile | Steric Hindrance | Expected Product | Predicted Abundance |

| syn to acetamido group | High | syn-alcohol | Minor |

| anti to acetamido group | Low | anti-alcohol | Major |

Structure Activity Relationship Sar Studies and Derivative Design

Impact of Adamantane (B196018) Moiety Substitution on Molecular Interactions

The adamantane moiety of N-(4-oxo-1-adamantyl)acetamide serves as a crucial anchor for molecular interactions with biological targets. Its bulky and rigid nature can provide a well-defined orientation for the acetamide (B32628) group, facilitating specific binding events. Substitutions on the adamantane cage can significantly alter these interactions in several ways:

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups at various positions on the adamantane ring can modulate the electronic properties of the entire molecule. For instance, the presence of the 4-oxo group introduces a polar ketone functionality, which can act as a hydrogen bond acceptor. This feature can lead to new or enhanced interactions with target proteins compared to the unsubstituted N-(1-adamantyl)acetamide. Further substitution with electronegative atoms like halogens can create localized dipoles, potentially influencing long-range electrostatic interactions.

Steric Hindrance: The size and location of substituents on the adamantane core can introduce steric hindrance, which may either promote or hinder binding to a biological target. A bulky substituent near the acetamide linkage might restrict the conformational freedom of the side chain, locking it into a bioactive conformation. Conversely, a large group at an inappropriate position could clash with the amino acid residues of a binding pocket, thereby reducing affinity.

Design Principles for Modulating Biological Activities through Structural Variation

The rational design of this compound derivatives to modulate their biological activities follows several key principles grounded in medicinal chemistry:

Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, the ketone group at the 4-position could be replaced with other hydrogen bond acceptors like an oxime or a hydroxyl group to probe the specific requirements of the target's binding site.

Scaffold Hopping: While maintaining the key pharmacophoric elements (the adamantane core and the acetamide group), the adamantane cage itself can be replaced by other rigid, lipophilic scaffolds to explore new chemical space and potentially discover novel intellectual property.

Introduction of Specific Moieties: The targeted introduction of functional groups can be used to achieve specific goals. For example, adding a basic amine group could improve solubility and allow for salt formation, while incorporating a fluorescent tag could enable the study of the molecule's interaction with its biological target.

Correlations Between Substituent Effects and In Vitro Activity Profiles

While specific in vitro activity data for a wide range of this compound derivatives is not extensively available in the public domain, general trends observed for other adamantane-containing compounds can provide valuable insights. The following table illustrates hypothetical correlations based on established principles of adamantane SAR.

| Substituent at Adamantane Core | Position | Expected Impact on Lipophilicity (LogP) | Potential Effect on In Vitro Activity |

|---|---|---|---|

| -OH | C-5 | Decrease | May increase solubility and introduce new hydrogen bonding interactions, potentially altering selectivity. |

| -F | C-5 | Slight Increase | Can block metabolic oxidation at that position and may enhance binding through favorable electrostatic interactions. |

| -CH3 | C-5 | Increase | Can enhance hydrophobic interactions, potentially increasing potency if the binding pocket can accommodate the additional bulk. |

| -NH2 | C-5 | Decrease | Increases polarity and can act as a hydrogen bond donor, potentially leading to new binding modes. |

| -C6H5 | C-5 | Significant Increase | May engage in π-stacking interactions within the binding site, but could also introduce significant steric hindrance. |

Rational Design of this compound Analogues for Targeted Research Applications

The rational design of analogues of this compound for specific research applications often involves a hypothesis-driven approach. For instance, if the goal is to develop a selective inhibitor for a particular enzyme, computational methods like molecular docking can be employed to predict how different substituents on the adamantane ring might interact with the enzyme's active site.

An example of a rational design strategy could involve targeting a specific sub-pocket within the binding site. If a sub-pocket is known to be lined with polar amino acid residues, analogues with hydrogen-bonding functionalities at the corresponding position of the adamantane core would be synthesized. Conversely, if the sub-pocket is hydrophobic, lipophilic substituents would be favored.

Another targeted application is the development of chemical probes. In this case, a linker arm could be attached to the adamantane moiety, allowing for the conjugation of a reporter group such as a biotin (B1667282) tag for pull-down assays or a fluorescent dye for imaging studies. The position and nature of the linker are critical to ensure that it does not interfere with the binding of the pharmacophore to its target.

Role of Lipophilicity and Steric Bulk in Derivative Optimization

The optimization of this compound derivatives is a multiparameter process where lipophilicity and steric bulk play pivotal roles. researchgate.net

Lipophilicity: As a key determinant of a drug's pharmacokinetic properties, lipophilicity (often measured as LogP) must be carefully controlled. The adamantane group itself contributes significantly to the lipophilicity of the molecule. While increased lipophilicity can enhance membrane permeability and binding to hydrophobic targets, it can also lead to issues such as poor aqueous solubility, increased metabolic clearance, and off-target toxicity. The introduction of the polar 4-oxo group tempers the lipophilicity of the parent adamantane scaffold. Further modifications must balance the need for target affinity with the requirement for favorable drug-like properties.

Steric Bulk: The three-dimensional shape and size of the adamantane cage and its substituents are critical for achieving high-affinity and selective binding. The rigid nature of the adamantane scaffold provides a fixed platform for the presentation of functional groups in a precise spatial arrangement. The optimization process involves exploring the steric tolerance of the target's binding site. Small modifications, such as changing the size of an alkyl substituent, can have a profound impact on binding affinity. Computational modeling and X-ray crystallography of ligand-protein complexes are invaluable tools for understanding the steric requirements of the target and guiding the design of more potent and selective derivatives.

The interplay between lipophilicity and steric bulk is complex. A bulky, lipophilic substituent might be expected to increase potency due to enhanced hydrophobic interactions, but if it is too large for the binding pocket, it will lead to a loss of activity. Therefore, a systematic exploration of these properties is essential for the successful optimization of this compound analogues.

Advanced Computational Chemistry and Molecular Modeling Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for determining the electronic structure and equilibrium geometry of molecules. For N-(4-oxo-1-adamantyl)acetamide, DFT calculations would begin with the optimization of its three-dimensional structure. This process involves systematically adjusting the atomic coordinates to find the minimum energy conformation on the potential energy surface. Such calculations, typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), would yield precise bond lengths, bond angles, and dihedral angles.

The resulting data would offer fundamental insights into the molecule's steric and electronic properties, such as the planarity of the acetamide (B32628) group and the rigid, cage-like structure of the adamantyl moiety. This optimized geometry is the foundational step for all subsequent computational analyses.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (keto) | e.g., ~1.22 Å |

| Bond Length | C=O (amide) | e.g., ~1.24 Å |

| Bond Length | C-N (amide) | e.g., ~1.35 Å |

| Bond Angle | O=C-N (amide) | e.g., ~122° |

| Dihedral Angle | C-C-N-C | e.g., ~180° |

(Note: The values in this table are illustrative examples of what DFT calculations would produce and are not based on actual published data for this specific compound.)

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP): An MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, an MEP surface would be calculated based on its DFT-optimized geometry. This surface would likely show regions of negative potential (typically color-coded in red) concentrated around the oxygen atoms of the keto and amide carbonyl groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the amide proton (N-H), highlighting it as a potential hydrogen bond donor site.

Frontier Molecular Orbital (FMO) Analysis: FMO theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. youtube.com The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. For this compound, the HOMO would likely be localized on the amide group, while the LUMO might be centered on the carbonyl groups. The precise energy values would quantify its electronic properties and potential for charge transfer within the molecule. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. wikipedia.org An MD simulation of this compound, either in a solvent like water or in a complex with a biological target (e.g., a protein receptor), would provide insights into its dynamic behavior. nih.govmdpi.com

For conformational analysis, the simulation would reveal the flexibility of the acetamide side chain relative to the rigid adamantane (B196018) core. If studying ligand-protein interactions, MD simulations could predict the stability of the binding pose obtained from molecular docking. Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the analysis of hydrogen bonds over the simulation trajectory would quantify the stability and nature of the interaction, providing a more dynamic and realistic picture than static docking models. ksu.edu.sa

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with measured biological activity (e.g., enzyme inhibition) would be required.

Molecular descriptors (e.g., steric, electronic, hydrophobic) would be calculated for each compound. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, would then be used to build a mathematical model that relates these descriptors to the observed activity. mdpi.com A robust QSAR model, once validated, could be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

In Silico Screening and Virtual Ligand Design

In silico screening involves the use of computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. If this compound were identified as a hit compound, its structure could serve as a template for virtual screening or as a starting point for virtual ligand design. researchgate.net

In a virtual screening campaign, databases containing millions of compounds would be computationally docked into the active site of a target protein. The compounds would be ranked based on their predicted binding affinity and interactions, allowing for the prioritization of a smaller, more manageable number of candidates for experimental testing.

Alternatively, in virtual ligand design, the structure of this compound itself would be systematically modified in silico. Functional groups could be added, removed, or replaced to optimize interactions with the target protein, guided by the structural information from docking and MD simulations. This rational design approach aims to create novel molecules with improved affinity, selectivity, and pharmacokinetic properties. nih.gov

No Publicly Available Data on the In Vitro Biological Activity of this compound

Despite a comprehensive search of scientific literature and databases, no specific information is currently available regarding the in vitro biological activity and cellular mechanisms of action for the chemical compound this compound.

Extensive searches were conducted to gather data on the cytotoxicity, apoptosis-inducing capabilities, effects on the cell cycle, enzyme interactions, and receptor binding profile of this compound. However, these inquiries did not yield any published research studies or data sets pertaining specifically to this compound.

Therefore, it is not possible to provide an article detailing the following aspects as requested:

In Vitro Biological Activity and Cellular Mechanisms of Action

Receptor Ligand Binding and Functional Assays

While research exists on the biological activities of other adamantane (B196018) derivatives, the user's strict requirement to focus solely on N-(4-oxo-1-adamantyl)acetamide prevents the inclusion of any such related information. The scientific community has not, to date, published any findings on the specific biological actions of this particular chemical entity.

This lack of information precludes the creation of the requested detailed scientific article and the accompanying data tables. Further research would be required to elucidate the potential biological properties of this compound.

Cannabinoid Receptor Subtype (CB2R) Affinity and Selectivity

There is currently no available data from in vitro binding assays or functional studies to characterize the affinity and selectivity of this compound for the cannabinoid receptor subtype 2 (CB2R). Research on other N-adamantyl derivatives has explored their potential as CB2R ligands, but specific binding kinetics, such as Ki or IC50 values, for this compound at the CB2R, or its selectivity over the CB1R, have not been reported in the scientific literature.

Adenosine (B11128) Receptor Agonist Properties

The potential for this compound to act as an agonist at adenosine receptors has not been investigated. There are no published studies that have evaluated the binding affinity or functional activity of this compound at any of the adenosine receptor subtypes (A1, A2A, A2B, or A3).

In Vitro Antiviral Spectrum and Activity Mechanisms

While the adamantane core is a well-known pharmacophore in antiviral drug discovery, particularly noted in the development of adamantane-based influenza A inhibitors, the specific in vitro antiviral spectrum of this compound remains uncharacterized. There are no reports detailing its efficacy against any viral strains or elucidating its mechanism of antiviral action, such as the inhibition of viral entry, replication, or release.

In Vitro Antimicrobial Activity against Pathogenic Strains

No studies have been published that assess the in vitro antimicrobial activity of this compound. Consequently, data regarding its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against any pathogenic bacterial or fungal strains are not available.

Modulation of Intracellular Signaling Pathways and Calcium Flux

The effect of this compound on intracellular signaling pathways has not been a subject of published research. There is no information on whether this compound can modulate the activity of key signaling molecules or affect intracellular calcium concentrations. Studies on other adamantane derivatives have shown interactions with calcium channels, but this specific compound has not been evaluated.

Studies on Reactive Oxygen Species (ROS) Production and Chemotaxis Inhibition

There is a lack of research into the effects of this compound on the production of reactive oxygen species (ROS) in cellular models. Furthermore, its potential to inhibit chemotaxis, the directed migration of cells in response to chemical stimuli, has not been investigated.

Future Directions and Emerging Research Avenues

Development of Novel Analytical Probes and Research Tools

The development of sophisticated molecular probes is crucial for visualizing and understanding complex biological processes. The adamantane (B196018) scaffold is an attractive core for such probes due to its ability to be functionalized at its bridgehead positions. nih.govcolab.ws The ketone group in N-(4-oxo-1-adamantyl)acetamide offers a prime site for chemical modification to introduce reporter molecules, such as fluorophores or biotin (B1667282).

Future research could focus on the synthesis of fluorescent probes for bioimaging applications. For instance, the ketone could be converted to a hydrazone or oxime ether linked to a fluorescent dye. These probes could then be used to study the cellular uptake and subcellular localization of adamantane-based compounds, providing valuable insights into their mechanisms of action.

Moreover, the development of photoaffinity probes based on the this compound scaffold is a promising direction. By incorporating a photolabile group, such as a diazirine, it would be possible to covalently label binding partners upon photoactivation. This technique is invaluable for identifying the protein targets of bioactive small molecules directly in a cellular context.

| Potential Probe Type | Functionalization Strategy | Research Application |

| Fluorescent Probe | Conjugation of a fluorophore to the ketone via hydrazone/oxime formation. | Cellular uptake and localization studies. |

| Biotinylated Probe | Attachment of a biotin tag to the ketone functionality. | Affinity purification of binding partners. |

| Photoaffinity Probe | Incorporation of a photolabile group (e.g., diazirine). | Covalent labeling and identification of protein targets. |

Exploration of Advanced Bioconjugation Strategies

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern chemical biology. wikipedia.org The unique reactivity of the ketone group in this compound makes it an ideal candidate for bioorthogonal ligation reactions. These are reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.orgnih.gov

One of the most promising avenues is the use of oxime and hydrazone formation. acs.org The ketone can react with hydroxylamine (B1172632) or hydrazine (B178648) derivatives under physiological conditions to form stable oxime or hydrazone linkages. This strategy could be employed to conjugate this compound to proteins, peptides, or nucleic acids that have been modified to contain a hydroxylamine or hydrazine handle.

Furthermore, the principles of "click chemistry," particularly copper-free click chemistry, offer another powerful tool for the bioconjugation of this compound derivatives. nih.gov The adamantane scaffold could be functionalized with a strained alkyne, which can then undergo a [3+2] cycloaddition with an azide-modified biomolecule. This approach is highly efficient and bioorthogonal, making it suitable for in vivo applications. researchgate.net

| Bioconjugation Strategy | Reactive Groups | Key Advantages |

| Oxime/Hydrazone Ligation | Ketone and Hydroxylamine/Hydrazine | Bioorthogonal, stable linkage. acs.org |

| Copper-Free Click Chemistry | Strained Alkyne and Azide | High efficiency, bioorthogonal, suitable for in vivo use. nih.govresearchgate.net |

| Thiol-Maleimide Addition | Thiol and Maleimide | Cysteine-specific protein modification. nih.gov |

Integration of High-Throughput Screening in Derivative Discovery

High-throughput screening (HTS) is a powerful technology in drug discovery that allows for the rapid testing of large numbers of compounds for a specific biological activity. danaher.comncsu.edunih.gov The this compound scaffold provides a versatile starting point for the creation of diverse chemical libraries for HTS campaigns. nih.govthermofisher.com

Future efforts could involve the parallel synthesis of a library of this compound derivatives with various substituents at the acetamido nitrogen and modifications at the ketone position. This library could then be screened against a wide range of biological targets, such as enzymes, receptors, and ion channels, to identify novel bioactive "hits." nih.gov

The data generated from HTS can be used to establish structure-activity relationships (SAR), which are crucial for the optimization of hit compounds into lead candidates with improved potency and selectivity. The integration of HTS with computational modeling can further accelerate the discovery process by prioritizing compounds for synthesis and screening.

Computational Predictions for Novel Biological Targets

Computational methods, such as molecular docking and virtual screening, have become indispensable tools in modern drug discovery for identifying potential biological targets of small molecules. nih.gov These in silico approaches, often referred to as "target fishing," can significantly reduce the time and cost associated with experimental target identification. nih.gov

The three-dimensional structure of this compound can be used as a query in reverse docking screens against databases of protein structures. This approach can predict potential binding partners by evaluating the binding affinity and complementarity between the small molecule and various protein targets. The adamantane cage often provides favorable hydrophobic interactions within protein binding pockets. researchgate.net

Furthermore, pharmacophore modeling can be used to identify the key chemical features of this compound that are responsible for its potential biological activity. This information can then be used to search for proteins that have binding sites complementary to this pharmacophore. Such computational predictions can generate hypotheses about the mechanism of action of this compound and guide experimental validation.

| Computational Method | Principle | Predicted Outcome |

| Molecular Docking | Simulates the binding of a ligand to a protein target. | Prediction of binding affinity and mode. researchgate.net |

| Virtual Screening | Screens large libraries of compounds against a target in silico. | Identification of potential hit compounds. |

| Pharmacophore Modeling | Identifies essential features for biological activity. | Generation of a 3D query for target searching. |

| Target Fishing | Predicts biological targets for a given compound. | Hypothesis generation for mechanism of action. nih.govnih.gov |

The Role of this compound in Understanding Fundamental Biological Processes

The unique properties of adamantane derivatives make them valuable tools for dissecting fundamental biological processes. nih.gov The rigid adamantane scaffold can be used to present functional groups in a precise three-dimensional orientation, allowing for the fine-tuning of interactions with biological macromolecules. nih.gov

This compound and its derivatives could be utilized to probe protein-protein interactions. For example, by conjugating it to a known binder of a protein complex, it may be possible to modulate the interaction or recruit other cellular factors. The lipophilic nature of the adamantane core can also facilitate the crossing of cell membranes, making these compounds useful for studying intracellular processes. researchgate.net

Moreover, the development of derivatives with specific biological activities, as identified through HTS and computational methods, could provide novel chemical probes to study cellular signaling pathways. nih.gov By observing the cellular response to treatment with these compounds, researchers can gain a deeper understanding of the roles of their respective targets in health and disease.

Q & A

Advanced Research Question

- Cytotoxicity assays : MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) using adherent cell lines (e.g., HeLa or HEK293) with IC₅₀ calculations .

- Enzyme inhibition studies : Fluorescence-based assays (e.g., NADH-coupled kinase assays) quantify target engagement.

- Controls : Include vehicle controls (DMSO <0.1%) and reference inhibitors (e.g., staurosporine for kinases) to validate results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.